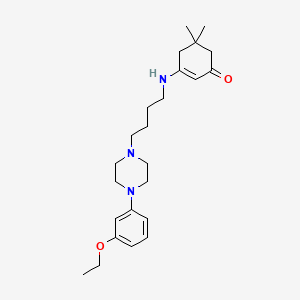![molecular formula C21H21N3O B12003644 N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)
N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea is an organic compound with the molecular formula C21H21N3O. It is known for its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring, and two phenyl groups attached to a urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea typically involves the reaction of 4-(Dimethylamino)phenyl isocyanate with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Dimethylamino)phenyl isocyanate+Diphenylamine→N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 25-30°C. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Industrial production may also involve additional steps such as solvent recovery and waste management to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea oxide, while reduction may produce N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea alcohol .
Applications De Recherche Scientifique
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of histone deacetylases, which play a role in gene expression and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[4-(Dimethylamino)phenyl]-N’-phenylurea
- 4-(Dimethylamino)phenyl isocyanate
- N’-Cycloheptyl-N,N-diphenylurea
Uniqueness
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C21H21N3O |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]-1,1-diphenylurea |
InChI |
InChI=1S/C21H21N3O/c1-23(2)18-15-13-17(14-16-18)22-21(25)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3,(H,22,25) |
Clé InChI |
UMRUDSZUNDFSRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![(5E)-5-[(2-hexoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12003591.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003608.png)





![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)


